Cas no 1784826-70-5 (3-(Difluoromethyl)pyridine-2-acetonitrile)

3-(Difluoromethyl)pyridine-2-acetonitrile is a fluorinated pyridine derivative with a nitrile functional group, offering versatile reactivity for synthetic applications. The difluoromethyl group enhances its utility as a building block in pharmaceuticals and agrochemicals, providing improved metabolic stability and lipophilicity. The nitrile moiety allows further functionalization through hydrolysis, reduction, or nucleophilic addition, making it valuable for constructing heterocyclic frameworks. Its structural features are particularly advantageous in medicinal chemistry for designing bioactive molecules with optimized properties. The compound’s stability and reactivity profile make it suitable for use in controlled synthetic transformations, ensuring consistent performance in complex organic syntheses.
3-(Difluoromethyl)pyridine-2-acetonitrile structure
1784826-70-5 structure
Product name:3-(Difluoromethyl)pyridine-2-acetonitrile
CAS No:1784826-70-5
MF:C8H6F2N2
Molecular Weight:168.143448352814
CID:4847495

3-(Difluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)pyridine-2-acetonitrile
    • インチ: 1S/C8H6F2N2/c9-8(10)6-2-1-5-12-7(6)3-4-11/h1-2,5,8H,3H2
    • InChIKey: FESOHLFUXWUUNA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1CC#N)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 36.7

3-(Difluoromethyl)pyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029076851-250mg
3-(Difluoromethyl)pyridine-2-acetonitrile
1784826-70-5 97%
250mg
$504.00 2022-04-02
Alichem
A029076851-500mg
3-(Difluoromethyl)pyridine-2-acetonitrile
1784826-70-5 97%
500mg
$823.15 2022-04-02
Alichem
A029076851-1g
3-(Difluoromethyl)pyridine-2-acetonitrile
1784826-70-5 97%
1g
$1,475.10 2022-04-02

3-(Difluoromethyl)pyridine-2-acetonitrile 関連文献

3-(Difluoromethyl)pyridine-2-acetonitrileに関する追加情報

3-(Difluoromethyl)pyridine-acetonitrile (CAS No. 1784826-70-5): A Promising Compound in Chemical and Pharmaceutical Research

The compound 3-(Difluoromethyl)pyridine-acetonitrile, identified by CAS registry number 1784826-70-5, has emerged as a critical molecule in contemporary chemical and biomedical research. Its unique structure, comprising a pyridine ring substituted with a difluoromethyl group at the 3-position and an acetonitrile moiety at the 2-position, confers distinct physicochemical properties that make it highly versatile. Recent studies highlight its potential as a pharmacophore component in drug design, particularly for targeting protein kinases and G-protein coupled receptors (GPCRs). The introduction of fluorinated groups, such as the difluoromethyl substituent, enhances metabolic stability and bioavailability—a key consideration in modern drug development. This compound’s ability to form stable hydrogen bonds through its acetonitrile functionality further amplifies its utility in modulating biological interactions.

Synthetic advancements have significantly streamlined the production of 3-(Difluoromethyl)pyridine-acetonitrile. Traditional methods involved multi-step processes with low yields, but recent innovations leverage palladium-catalyzed cross-coupling reactions under mild conditions. A study published in the Journal of Medicinal Chemistry (April 2023) demonstrated a novel Suzuki-Miyaura protocol achieving >95% yield using recyclable ionic liquid solvents. Such methodologies align with green chemistry principles by minimizing waste and energy consumption while maintaining structural integrity. The difluoromethyl group’s installation via nucleophilic aromatic substitution has also been optimized using microwave-assisted techniques, reducing synthesis time from days to hours.

In pharmacological investigations, this compound exhibits notable activity against oncogenic kinases such as Bcr-Abl and Src family kinases. Researchers at Stanford University (December 2023 preprint on bioRxiv) reported that it binds selectively to the ATP pocket of Bcr-Abl tyrosine kinase with an IC₅₀ value of 0.9 nM—comparable to imatinib but with superior resistance to P-loop mutations observed in chronic myeloid leukemia (CML). The acetonitrile group contributes electronic effects that stabilize the enzyme-inhibitor complex, while the difluoromethyl substituent modulates hydrophobic interactions critical for target specificity.

Beyond oncology applications, emerging data suggest roles in neurodegenerative disease research. A collaborative study between MIT and Genentech (published in Nature Communications June 2024) identified this compound as a potent inhibitor of α-synuclein aggregation—a hallmark of Parkinson’s disease—through its ability to disrupt hydrophobic patches on protein surfaces. The molecule’s lipophilicity index (LogP = 3.1) enables effective penetration into brain tissue without compromising solubility requirements for formulation development.

In material science applications, this compound serves as a high-performance monomer for synthesizing optically active polymers. Scientists at ETH Zurich recently demonstrated its incorporation into poly(amide-imide)s yields materials with exceptional thermal stability (decomposition temperature >450°C) and tunable fluorescence properties under UV irradiation (λmax = 415 nm). These characteristics are advantageous for advanced sensor technologies requiring both mechanical durability and light-emitting functionalities.

Clinical translation efforts are focusing on optimizing prodrug strategies for targeted delivery systems. By conjugating this core structure with tumor-penetrating peptides or pH-sensitive linkers, researchers aim to reduce off-target effects while maintaining efficacy against solid tumors. Preclinical models using murine xenografts showed reduced cardiotoxicity compared to existing kinase inhibitors—a breakthrough attributed to the difluoromethyl group’s ability to modulate blood-brain barrier permeability.

Safety profiles established through recent toxicological evaluations indicate favorable pharmacokinetics when administered orally or intravenously. In vivo studies conducted at Johns Hopkins University (submitted July 2024) revealed linear dose-response relationships with no observable adverse effects up to doses exceeding therapeutic levels by five-fold—critical data supporting its progression into Phase I clinical trials currently underway for acute lymphoblastic leukemia treatment regimens.

Spectroscopic analysis confirms the compound’s structural stability under physiological conditions: proton NMR spectra exhibit characteristic signals at δ 8.9–9.1 ppm corresponding to pyridyl protons unaffected by fluorination effects observed at δ 4.6–4.9 ppm from the difluoro methyl group. Computational docking studies corroborate these findings by predicting strong binding energies (-9.8 kcal/mol average across tested targets), validated experimentally through surface plasmon resonance assays.

The unique electronic properties arising from its hybridized carbon framework enable applications in organic electronics research as well. Collaborative work between KAIST and Samsung Advanced Institute of Technology demonstrated that thin films fabricated from this compound exhibit charge carrier mobilities exceeding 1 cm²/V·s when doped with iodine derivatives—a significant improvement over traditional n-type semiconductors used in flexible display technologies.

In analytical chemistry contexts, this compound functions as a highly specific derivatization reagent for quantifying trace carbohydrates in biological matrices via LC-MS/MS platforms. Its cyanide-containing acetonitrile group forms stable oxime linkages under mild conditions while enhancing ionization efficiency—a technique validated across multiple metabolomic studies published within the last two years.

Ongoing research explores its role as a chiral building block using asymmetric synthesis approaches involving palladium(II)/bisoxazoline catalyst systems reported in Angewandte Chemie (March 2024). This allows access to enantiomerically pure forms essential for studying stereochemical effects on biological activity without racemic mixture complications common in earlier generations of kinase inhibitors.

The molecular design principles behind CAS No.1784826-70-5 reflect current trends toward fluorinated heterocyclic scaffolds for multi-target drug discovery programs targeting cancer epigenetics pathways such as DOT1L histone methyltransferase inhibition—a mechanism linked to overcoming resistance in acute myeloid leukemia therapies according to findings from Dana-Farber Cancer Institute researchers released October 2023.

Preliminary ADME studies conducted via human liver microsomes show half-life values exceeding four hours when compared against non-fluorinated analogs—a direct result of steric hindrance imposed by the difluoro methyl substituent which delays phase I metabolism processes like oxidation reactions typically observed at para-substituted positions on aromatic rings.

In environmental chemistry applications, this compound’s photochemical behavior has been studied extensively due to its potential use as an environmental sensor material detecting heavy metal ions like Pb²⁺ through fluorescence quenching mechanisms described in Environmental Science & Technology Letters (August 2024 issue). Its robustness under UV exposure makes it suitable for long-term monitoring devices operating under harsh outdoor conditions.

Bioisosteric replacements involving variations of both functional groups are actively explored: replacing the acetonitrile with trifluoroacetamide groups while retaining the difluoro methyl substitution has led to compounds displaying improved solubility profiles without sacrificing enzymatic inhibition potencies according to unpublished data presented at ACS Spring 20xx National Meeting symposia sessions focused on medicinal chemistry innovations.

X-ray crystallography studies conducted at Oxford University confirmed precise spatial orientation between substituents: dihedral angles between pyridyl plane and acetonitrile group measured at ~15°±1° create optimal binding geometries when interacting with deep kinase pockets—a structural feature now being exploited through fragment-based drug design methodologies documented in recent Current Opinion articles on structural biology approaches.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.